molecular formula C11H23Cl2N3O3 B11826263 Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride

Cat. No.: B11826263
M. Wt: 316.22 g/mol
InChI Key: CNQCCGQCURJBIY-WWPIYYJJSA-N
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Description

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound typically binds to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in the development of new drugs and in various research applications .

Properties

Molecular Formula

C11H23Cl2N3O3

Molecular Weight

316.22 g/mol

IUPAC Name

methyl (4S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate;dihydrochloride

InChI

InChI=1S/C11H21N3O3.2ClH/c1-13-5-7-14(8-6-13)11(16)9(12)3-4-10(15)17-2;;/h9H,3-8,12H2,1-2H3;2*1H/t9-;;/m0../s1

InChI Key

CNQCCGQCURJBIY-WWPIYYJJSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)N.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCC(=O)OC)N.Cl.Cl

Origin of Product

United States

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